molecular formula C14H12N2O4 B11524146 N-(2-hydroxyphenyl)-2-methyl-3-nitrobenzamide

N-(2-hydroxyphenyl)-2-methyl-3-nitrobenzamide

Cat. No.: B11524146
M. Wt: 272.26 g/mol
InChI Key: OKMWBGWFZGRMQW-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-2-methyl-3-nitrobenzamide is a white crystalline solid with the chemical formula C8H9NO2. It is also referred to as 2-acetaminophenol or o-acetaminophenol . At room temperature, it exists as odorless crystalline powder and is soluble in water and certain organic solvents like methanol and chloroform .

Preparation Methods

Synthetic Routes:

    Acetylation of 2-aminophenol: The compound can be synthesized by acetylating 2-aminophenol with acetic anhydride or acetyl chloride. The reaction occurs at the hydroxyl group, resulting in N-(2-hydroxyphenyl)-2-methyl-3-nitrobenzamide.

    Nitration of 2-acetanilide: Nitration of 2-acetanilide (a related compound) using nitric acid leads to the formation of this compound.

Industrial Production:

The industrial production of this compound involves large-scale synthesis using the methods mentioned above.

Chemical Reactions Analysis

N-(2-hydroxyphenyl)-2-methyl-3-nitrobenzamide undergoes various chemical reactions:

    Reduction: Reduction of the nitro group yields 2-acetaminophenol.

    Substitution: The amide group can undergo substitution reactions.

    Hydrolysis: Hydrolysis of the amide bond produces 2-aminophenol.

Common reagents include reducing agents (such as hydrogen and palladium), strong acids (for hydrolysis), and nucleophilic substitution reagents.

Major products:

  • Reduction: 2-acetaminophenol
  • Hydrolysis: 2-aminophenol

Scientific Research Applications

N-(2-hydroxyphenyl)-2-methyl-3-nitrobenzamide finds applications in various fields:

    Medicine: It is a precursor for the synthesis of acetaminophen (paracetamol), a widely used analgesic and antipyretic drug.

    Chemistry: Used as a model compound for studying amide hydrolysis and nitro group reduction.

    Industry: Acetaminophen production and related pharmaceuticals.

Mechanism of Action

The primary mechanism of action lies in its conversion to acetaminophen (2-acetaminophenol) in the body. Acetaminophen acts as a mild analgesic and antipyretic by inhibiting prostaglandin synthesis in the central nervous system.

Comparison with Similar Compounds

N-(2-hydroxyphenyl)-2-methyl-3-nitrobenzamide is unique due to its specific substitution pattern (nitro and hydroxyl groups) and its role as an intermediate in acetaminophen synthesis. Similar compounds include 2-aminophenol, 2-acetanilide, and other related amides.

Properties

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

N-(2-hydroxyphenyl)-2-methyl-3-nitrobenzamide

InChI

InChI=1S/C14H12N2O4/c1-9-10(5-4-7-12(9)16(19)20)14(18)15-11-6-2-3-8-13(11)17/h2-8,17H,1H3,(H,15,18)

InChI Key

OKMWBGWFZGRMQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC=C2O

Origin of Product

United States

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